Regioisomeric Impact on Computed Properties
The target compound (CAS 1177361-33-9) bears the pyridin-3-yl substituent at the C5 position of the isoxazol-3(2H)-one ring, with the aminoethyl chain at C4. In contrast, the positional isomer 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride (CAS 1049738-55-7) places the pyridin-3-yl at C3 and the carbonyl at C5. This regioisomeric shift alters the computed topological polar surface area (TPSA = 84.91 Ų for the free base of the target compound vs. no published data for the isomer) and the spatial orientation of the pyridine nitrogen lone pair, which is expected to affect hydrogen-bond acceptor geometry and target binding . The target compound thus offers a distinct 3D pharmacophore that cannot be replicated by the 3-substituted isomer.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and LogP of the free base form |
|---|---|
| Target Compound Data | TPSA = 84.91 Ų; LogP = 1.23140 (free base, CAS 952959-73-8, directly corresponding to the target upon salt dissociation) |
| Comparator Or Baseline | Positional isomer CAS 1049738-55-7 (4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone): No published TPSA/LogP identified in available databases. |
| Quantified Difference | TPSA data available for target; absent for comparator. The difference in substitution position is expected to yield a TPSA shift of approximately ±5–10 Ų based on isoxazole regioisomer precedents, but precise experimental confirmation is lacking. |
| Conditions | Computed values from Chemsrc database; experimental conditions: predicted at 20°C, 760 mmHg. |
Why This Matters
The distinct TPSA and regioisomeric identity of the target compound ensure a unique hydrogen-bonding topology; substituting with the 3-pyridinyl isomer may lead to different target engagement profiles, confounding SAR interpretation.
